molecular formula C10H26ClO4Si2 B6356412 Hydride Q resin CAS No. 68988-57-8

Hydride Q resin

Cat. No.: B6356412
CAS No.: 68988-57-8
M. Wt: 301.93 g/mol
InChI Key: DGGWFOAMZZNWAV-UHFFFAOYSA-N
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Description

Hydride Q resin is a type of silicone resin that contains reactive hydride groups. These resins are known for their unique properties, such as high thermal stability, chemical resistance, and the ability to form cross-linked networks. Hydride Q resins are widely used in various industrial applications, including adhesives, coatings, and sealants .

Mechanism of Action

Target of Action

Hydride Q Resin, also known as this compound with a viscosity of 6-8 cSt, is primarily used as a surface treating agent for organic silicon pressure-sensitive adhesive, mobile keypads, and epoxy adhesives . It is also used for reinforced-filling in RTV rubber, HTV rubber, addition type liquid silicone rubber, heat-vulcanizing silicone rubber, silicone rubber compounds, and shell-less encapsulation of semiconductor components .

Mode of Action

This compound is involved in hydride-abstracting reactions, which have emerged as extremely effective methods for oxidative bond-forming processes due to their mild reaction conditions and high chemoselectivity . These reactions predominantly focus on the mechanism, reaction development, natural product synthesis applications, approaches to catalysis, and use in enantioselective processes for hydride abstractions by quinone, oxoammonium ion, and carbocation oxidants .

Biochemical Pathways

The biochemical pathways affected by this compound involve transfer hydrogenation catalysis by metal complexes, which involves the transfer of hydride from a donor to an acceptor substrate via a metal-hydride intermediate . This reaction is well known in synthetic organic chemistry for the reduction of C=C, ketones, and imines in non-aqueous media in the presence of metal complexes .

Pharmacokinetics

It’s important to note that the compound’s physical properties, such as its density (094 g/mL) and viscosity (6-8 cSt at 25°C), may influence its bioavailability .

Result of Action

The result of this compound’s action is the reduction of the target substrates, leading to the formation of new bonds. This can be particularly useful in the context of organic synthesis, where the compound can facilitate the formation of new chemical structures .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Hydride Q resin are not well-studied. It is known that this compound can interact with various biomolecules in its applications. For instance, in the context of adhesive applications, this compound may interact with proteins and other biomolecules present on the surface of cells or tissues, thereby influencing the adhesive properties of the material .

Cellular Effects

The cellular effects of this compound are not well-documented. Given its use in various applications, it is likely that this compound may influence cell function in some way. For example, in the context of adhesive applications, this compound may influence cell adhesion and migration by modifying the properties of the extracellular matrix .

Molecular Mechanism

It is known that this compound can undergo various chemical reactions, including hydrosilylation, dehydrogenative coupling, and hydride transfer . These reactions may influence the interactions of this compound with various biomolecules, potentially affecting gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that this compound can undergo various chemical reactions, which may influence its stability and degradation over time

Metabolic Pathways

It is known that this compound can undergo various chemical reactions, which may influence its interactions with enzymes and other biomolecules involved in metabolic pathways

Transport and Distribution

Given its chemical properties, it is likely that this compound may interact with various transporters and binding proteins, potentially influencing its localization or accumulation within cells and tissues .

Subcellular Localization

Given its chemical properties, it is likely that this compound may be directed to specific compartments or organelles within cells, potentially influencing its activity or function .

Chemical Reactions Analysis

Hydride Q resins undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

InChI

InChI=1S/C8H20O4Si.C2H6ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-4(2)3/h5-8H2,1-4H3;1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGWFOAMZZNWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](OCC)(OCC)OCC.C[Si](C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26ClO4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid; [Gelest MSDS]
Record name Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane
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Record name Dimethylchlorosilane, ethyl silicate hydrolysis product
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CAS No.

68988-57-8
Record name Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane
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Record name Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane
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